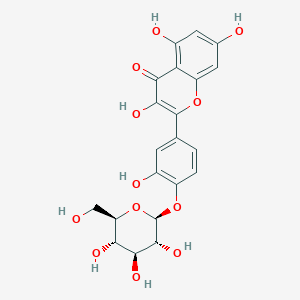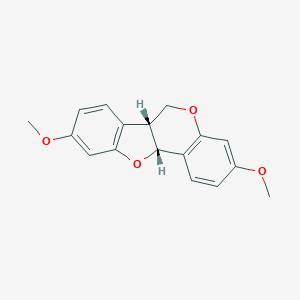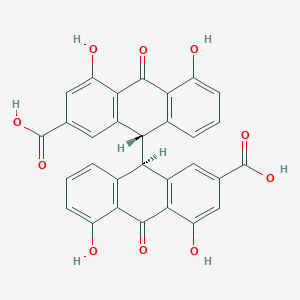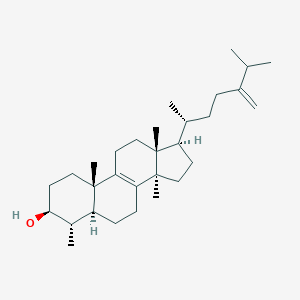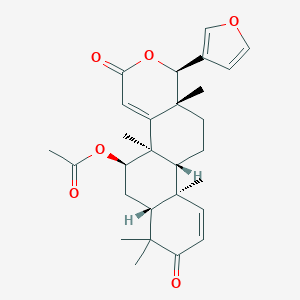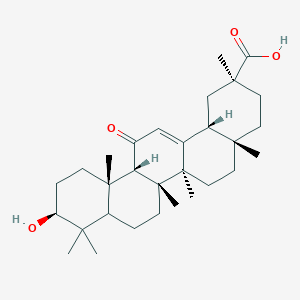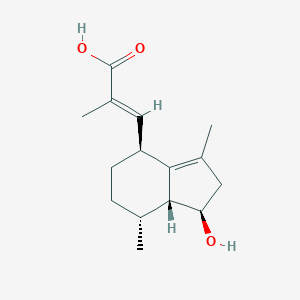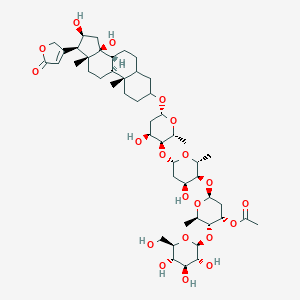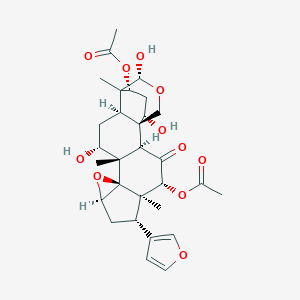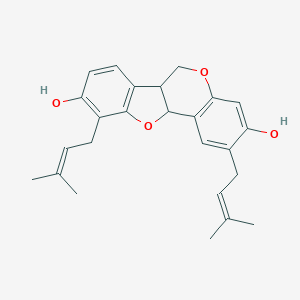
Erythrabyssin II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythrabyssin II is a naturally occurring pigment found in the red algae family. It has been used in various applications, including as a food dye, a cosmetic dye, and most notably as a fluorescent dye for laboratory experiments.
科学的研究の応用
Antimicrobial Properties
Erythrabyssin II, isolated from plants like Erythrina mildbraedii and Erythrina crista-galli, has demonstrated significant antimicrobial properties. Studies have shown its effectiveness in inhibiting various microorganisms. For instance, Mitscher et al. (1988) identified this compound as an active antimicrobial agent in Erythrina mildbraedii, commonly used in traditional medicine in Nigeria (Mitscher et al., 1988). Similarly, another study by Mitscher et al. (1988) found this compound in Erythrina crista-galli, along with other pterocarpans, contributing to its antimicrobial potential (Mitscher et al., 1988).
Anti-Plasmodial and Antimycobacterial Activities
In a study by Rukachaisirikul et al. (2008), this compound was isolated from Erythrina subumbrans and tested for antiplasmodial, antimycobacterial, and cytotoxic activities. This study highlighted the potential of this compound in treating malaria and tuberculosis (Rukachaisirikul et al., 2008).
Antibacterial Efficacy
This compound has also shown promising antibacterial properties. A study by Rukachaisirikul et al. (2007) demonstrated that this compound, among other compounds isolated from Erythrina subumbrans, exhibited significant antibacterial activity against Streptococcus and Staphylococcus strains, including drug-resistant strains like MRSA and VRSA (Rukachaisirikul et al., 2007).
Potential in Phytochemistry and Pharmacology
This compound's presence in various Erythrina species suggests its importance in the phytochemistry and pharmacology of these plants. It is often studied in conjunction with other pterocarpans and flavonoids, contributing to the medicinal value of these plants. For instance, Nkengfack et al. (1994) isolated this compound from Erythrina sigmoidea, contributing to its significant antibacterial potency (Nkengfack et al., 1994).
作用機序
Target of Action
Erythrabyssin II is known to be active against several strains of Staphylococcus and Streptococcus . It inhibits bacterial neuraminidase in a dose-dependent manner . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it a primary target for antiviral drugs.
Mode of Action
It is known to inhibit bacterial neuraminidase . Neuraminidase is an enzyme that cleaves sialic acid residues on the surface of cells, facilitating the release of progeny viruses from infected cells. By inhibiting this enzyme, this compound prevents the spread of the bacteria, thereby exerting its antimicrobial effects.
Biochemical Pathways
This compound belongs to the class of organic compounds known as pterocarpans . These are benzo-pyrano-furano-benzene compounds, containing the 6H-1benzofuro[3,2-c]chromene skeleton . They are derivatives of isoflavonoids . .
Result of Action
This compound exhibits significant inhibition against bacterial neuraminidase . This inhibition prevents the spread of bacteria, thereby exerting its antimicrobial effects.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Erythrabyssin II involves the condensation of two amino acids, L-phenylalanine and L-lysine, followed by cyclization to form a dipeptide lactam.", "Starting Materials": [ "L-phenylalanine", "L-lysine" ], "Reaction": [ "Step 1: Protection of the amino group of L-lysine using tert-butyloxycarbonyl (Boc) group.", "Step 2: Activation of the carboxyl group of L-phenylalanine using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "Step 3: Coupling of the activated L-phenylalanine with the Boc-protected L-lysine to form a dipeptide.", "Step 4: Removal of the Boc group from the dipeptide using trifluoroacetic acid (TFA) to expose the amino group of L-lysine.", "Step 5: Cyclization of the dipeptide using 1,1'-carbonyldiimidazole (CDI) to form the dipeptide lactam, Erythrabyssin II." ] } | |
| 77263-06-0 | |
分子式 |
C25H28O4 |
分子量 |
392.5 g/mol |
IUPAC名 |
(6aR,11aR)-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C25H28O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3/t20-,25-/m0/s1 |
InChIキー |
LDKAMVCGTURXMH-CPJSRVTESA-N |
異性体SMILES |
CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4CC=C(C)C)O)C |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C |
正規SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C |
同義語 |
3,9-Dihydroxy-2,10-diprenylpterocarpan; 2-Prenylphaseollidin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


